Antiflammin-1
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Overview
Description
Antiflammin-1 is a synthetic nonapeptide derived from uteroglobin, a protein secreted by Clara cells in the lungs. This compound has garnered significant attention due to its diverse biological functions, particularly its anti-inflammatory and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antiflammin-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antiflammin-1 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: Used in SPPS to facilitate peptide bond formation, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Employed to protect functional groups during synthesis, such as fluorenylmethyloxycarbonyl (Fmoc) for amino groups.
Major Products: The primary product of these reactions is the this compound peptide itself. Hydrolysis reactions may lead to the breakdown of the peptide into its constituent amino acids .
Scientific Research Applications
Antiflammin-1 has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in peptide synthesis research.
Biology: Investigated for its role in modulating inflammatory responses and fibroblast proliferation.
Mechanism of Action
Antiflammin-1 exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Uteroglobin: The parent protein from which Antiflammin-1 is derived. It shares similar anti-inflammatory properties.
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Another peptide with anti-inflammatory and antifibrotic effects.
Cyclomarin A: A peptide with notable anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific sequence derived from uteroglobin, which confers its potent anti-inflammatory and antifibrotic activities. Its ability to inhibit the TGF-β1 pathway distinguishes it from other peptides with similar functions .
Properties
Molecular Formula |
C45H82N12O14S2 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |
InChI Key |
XVZUZGWPOCVGGZ-NETRMLAPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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